2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including a bromo group, a formyl group, a methoxy group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formylation: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Methoxylation: The methoxy group can be added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to 2-(2-Carboxy-4-formyl-6-methoxyphenoxy)-N-(1-naphthyl)acetamide.
Reduction: Formation of 2-(2-Bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-(1-naphthyl)acetamide.
Substitution: Formation of derivatives with different substituents replacing the bromo group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-formylphenoxy)-N-(1-naphthyl)acetamide: Lacks the methoxy group.
2-(2-Bromo-6-methoxyphenoxy)-N-(1-naphthyl)acetamide: Lacks the formyl group.
2-(4-Formyl-6-methoxyphenoxy)-N-(1-naphthyl)acetamide: Lacks the bromo group.
Uniqueness
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of all three functional groups (bromo, formyl, and methoxy) on the phenoxy ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c1-25-18-10-13(11-23)9-16(21)20(18)26-12-19(24)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWHKRPKSCWQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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